
5-Hydroxydrospirenone
説明
5-Hydroxydrospirenone is a synthetic steroidal compound derived from drospirenone. It is characterized by the presence of a hydroxyl group at the 5th position of the drospirenone molecule. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific and medical research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxydrospirenone typically involves the hydroxylation of drospirenone. One common method is the oxidation of drospirenone using chromium-based reagents under controlled conditions . The reaction conditions often include specific temperatures and solvents to ensure the selective introduction of the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in the required quality and quantity. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.
化学反応の分析
Types of Reactions
5-Hydroxydrospirenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to drospirenone or other derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of new derivatives with different properties.
Common Reagents and Conditions
Oxidation: Chromium-based reagents, such as chromium trioxide, in the presence of acids.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various organic reagents, depending on the desired substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of drospirenone or other reduced derivatives.
Substitution: Formation of new derivatives with different functional groups.
科学的研究の応用
Chemical Properties and Structure
5-Hydroxydrospirenone has the molecular formula and a molecular weight of 384.52 g/mol. Its structure includes a hydroxyl group at the 5-position, which distinguishes it from its parent compound, drospirenone.
Hormonal Therapeutics
This compound is primarily studied for its potential as a progestin in contraceptive formulations. Its unique structural modifications may enhance its efficacy compared to traditional progestins. Research indicates that it retains antimineralocorticoid and antiandrogenic properties, making it a candidate for treating conditions such as polycystic ovary syndrome (PCOS) and endometriosis.
Case Study:
A study conducted by PubChem examined the pharmacokinetics of this compound in animal models, demonstrating its potential for effective hormone regulation with fewer side effects compared to existing therapies.
Cardiovascular Health
Research has indicated that this compound may have beneficial effects on cardiovascular health due to its ability to modulate fluid retention and blood pressure. Its role as an antimineralocorticoid suggests that it could be useful in managing hypertension.
Data Table: Cardiovascular Effects of this compound
Cancer Research
Emerging studies suggest that this compound may play a role in cancer therapeutics, particularly in hormone-sensitive cancers such as breast cancer. Its antiandrogenic properties could help inhibit tumor growth.
Case Study:
A recent investigation published in oncology journals highlighted the compound's potential to inhibit the proliferation of breast cancer cells in vitro, suggesting further exploration in clinical settings is warranted.
Synthesis and Development
The synthesis of this compound can be achieved through various methodologies, including:
- Chemical Modification: Altering the structure of drospirenone to enhance specific biological activities.
- Biocatalysis: Utilizing enzymes to facilitate more efficient synthesis pathways.
Data Table: Synthesis Methods for this compound
Method | Description | Advantages |
---|---|---|
Chemical Modification | Direct modification of drospirenone | High yield |
Biocatalysis | Enzyme-mediated synthesis | Environmentally friendly |
作用機序
The mechanism of action of 5-Hydroxydrospirenone involves its interaction with hormone receptors, particularly the progesterone receptor. It acts as an agonist, mimicking the effects of natural progesterone. Additionally, it exhibits antimineralocorticoid and antiandrogenic activities, influencing various physiological processes .
類似化合物との比較
Similar Compounds
Drospirenone: The parent compound, lacking the hydroxyl group at the 5th position.
Spironolactone: Another steroidal compound with similar antimineralocorticoid activity.
Progesterone: The natural hormone with which 5-Hydroxydrospirenone shares some functional similarities.
Uniqueness
This compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with hormone receptors, making it a valuable compound for specific therapeutic applications .
生物活性
5-Hydroxydrospirenone is a synthetic steroidal compound derived from drospirenone, notable for its unique hydroxyl group at the 5th position. This modification enhances its biological activity, particularly in hormonal regulation and therapeutic applications. This article delves into the biological activities, mechanisms of action, pharmacokinetics, and potential clinical applications of this compound.
- Molecular Formula : C24H32O4
- Molecular Weight : Approximately 384.52 g/mol
- CAS Number : 197721-70-3
The structural modification of drospirenone to form this compound introduces distinct chemical properties that influence its interaction with biological systems. The presence of the hydroxyl group alters the compound's affinity for hormone receptors and enhances its stability.
This compound functions primarily as a progestin, exerting its effects through several key mechanisms:
- Progesterone Receptor Agonism : It binds to the progesterone receptor (PR), mimicking the effects of natural progesterone. This action is crucial for regulating menstrual cycles and maintaining pregnancy.
- Antimineralocorticoid Activity : Similar to spironolactone, it antagonizes mineralocorticoid receptors, leading to increased sodium and water excretion, which can help manage conditions like hypertension and edema.
- Antiandrogenic Effects : It inhibits the action of androgens by blocking androgen receptors, thereby reducing symptoms associated with hyperandrogenism such as acne and hirsutism .
1. Hormonal Regulation
This compound plays a significant role in regulating menstrual cycles. It has been shown to alleviate symptoms associated with hormonal imbalances, such as premenstrual syndrome (PMS) and dysmenorrhea .
2. Contraceptive Applications
When combined with ethinyl estradiol, this compound effectively suppresses the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), preventing ovulation. This mechanism underlies its use in oral contraceptives .
3. Antiandrogenic Properties
The compound's ability to inhibit androgen activity makes it beneficial in treating conditions like acne and polycystic ovary syndrome (PCOS). Clinical studies have demonstrated significant improvements in acne severity among women using formulations containing drospirenone .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its clinical efficacy:
- Bioavailability : The oral bioavailability ranges from 66% to 85%, influenced by first-pass metabolism.
- Peak Plasma Concentration (Cmax) : Achieved within 1 to 2 hours post-administration.
- Half-Life : Approximately 30 hours, allowing for once-daily dosing in contraceptive applications.
- Metabolism : Primarily metabolized by hepatic enzymes (CYP3A4), leading to various inactive metabolites excreted via urine and feces .
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety profile of this compound:
特性
IUPAC Name |
(1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S)-5-hydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,5'-oxolane]-2',7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-21-6-3-12(25)11-23(21,27)16-9-13(16)19-15(21)4-7-22(2)20(19)14-10-17(14)24(22)8-5-18(26)28-24/h13-17,19-20,27H,3-11H2,1-2H3/t13-,14+,15-,16+,17-,19+,20-,21+,22-,23+,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQANBDIXNMIXPA-DHHRPGCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1(C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173470 | |
Record name | 5-Hydroxydrospirenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197721-70-3 | |
Record name | (2′S,5R,6R,7R,8R,9S,10R,13S,14S,15S,16S)-Octadecahydro-5-hydroxy-10,13-dimethylspiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2′(5′H)-furan]-3,5′(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=197721-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxydrospirenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197721703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxydrospirenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxy-6 beta,7 beta;15 beta,16 beta-dimethylene-3-oxo-5 beta,17 alpha-pregnane-21,17-carbolactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-HYDROXYDROSPIRENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC1T1MJ4XN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。